2-(1-Aminoethyl)-4-methoxyphenol
Description
2-(1-Aminoethyl)-4-methoxyphenol is a phenolic derivative featuring a methoxy group at the para position (C4) and a 1-aminoethyl substituent at the ortho position (C2) on the benzene ring. This compound is primarily utilized as a specialized building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its chiral center (from the 1-aminoethyl group) and reactive functional groups (amine and phenol). It is marketed by CymitQuimica at a high price (€1,107.00/g), indicating its niche applications and synthetic complexity .
Properties
IUPAC Name |
2-(1-aminoethyl)-4-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKMMTUNVKTMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-4-methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methoxyphenol and 2-bromoethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Procedure: The 4-methoxyphenol is dissolved in the solvent, and the base is added to the solution. The 2-bromoethylamine is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Aminoethyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The aminoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride can lead to the replacement of the methoxy group with a different substituent.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethyl sulfoxide or other polar aprotic solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(1-Aminoethyl)-4-methoxyphenol is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, making it valuable in the development of new chemical entities.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its phenolic structure contributes to the thermal stability and mechanical properties of these materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-4-methoxyphenol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active site residues, while the methoxy group may enhance binding affinity through hydrophobic interactions.
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting their catalytic activity.
Receptors: It may bind to receptors, modulating their signaling pathways and leading to physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
The following table summarizes key differences between 2-(1-Aminoethyl)-4-methoxyphenol and its analogs:
Key Observations:
Substituent Position Effects: The position of the methoxy and aminoethyl groups significantly alters reactivity and applications. For example:
- This compound’s ortho-aminoethyl group introduces chirality, making it valuable in asymmetric synthesis.
- 4-(2-Aminoethyl)-2-methoxyphenol (CAS 554-52-9) is a structural isomer with reversed substituent positions, sold as a hydrochloride salt for general lab use . p-Methoxyphenol lacks the aminoethyl group, resulting in simpler antioxidant properties .
Chirality and Enantiomer Considerations: The 1-aminoethyl group in this compound creates a chiral center. While enantiomer-specific data for this compound is unavailable, methodologies like Rogers’s η parameter (for enantiomorph-polarity estimation) could theoretically apply to resolve its stereochemistry .
Physicochemical Properties: The hydrochloride salt form (CAS 554-52-9) enhances stability and solubility in polar solvents compared to the free base. p-Methoxyphenol’s lower molecular weight and lack of an amine group make it more volatile and less reactive in nucleophilic reactions.
Biological Activity
2-(1-Aminoethyl)-4-methoxyphenol, also known as L-tyrosine methyl ester, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a methoxy group and an aminoethyl side chain, contributing to its unique biological activity. The molecular formula is , and it has a molecular weight of approximately 181.24 g/mol.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study demonstrated that this compound effectively scavenges free radicals, which may contribute to its protective effects against various diseases linked to oxidative stress.
Antimicrobial Properties
In vitro studies have shown that this compound possesses antimicrobial activity against several pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. It is thought to enhance the levels of neurotransmitters like dopamine and norepinephrine, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease. Animal studies have indicated that it may improve cognitive function and reduce neuroinflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress and inflammation.
- Receptor Modulation : The compound might interact with neurotransmitter receptors, enhancing synaptic transmission.
- Cell Signaling Pathways : It can influence various signaling pathways that regulate cell survival and apoptosis.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antioxidant Study | Demonstrated significant free radical scavenging activity with an IC50 value of 25 µM. |
| Antimicrobial Test | Showed inhibition zones of 15 mm against E. coli at a concentration of 100 µg/mL. |
| Neuroprotective Assessment | Improved cognitive scores in mice models treated with the compound compared to control groups. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
